molecular formula C19H29N3O5S B2834629 N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-38-8

N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2834629
CAS No.: 898415-38-8
M. Wt: 411.52
InChI Key: VWVZRWCZCPRLFC-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(2-(1-Tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N2-substituent: A 2-(1-Tosylpiperidin-2-yl)ethyl group, incorporating a tosyl-protected piperidine ring, which may influence solubility, receptor binding, and metabolic pathways.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-15-6-8-17(9-7-15)28(25,26)22-13-4-3-5-16(22)10-11-20-18(23)19(24)21-12-14-27-2/h6-9,16H,3-5,10-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZRWCZCPRLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Tosylpiperidine Intermediate

      Starting Material: Piperidine

      Reagents: Tosyl chloride, base (e.g., triethylamine)

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective tosylation.

  • Attachment of the Methoxyethyl Group

      Starting Material: 2-methoxyethanol

      Reagents: Suitable activating agents (e.g., thionyl chloride) to form the corresponding chloro derivative.

      Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.

  • Coupling with Oxalamide

      Starting Material: Oxalyl chloride

      Reagents: The tosylpiperidine intermediate and the methoxyethyl derivative.

      Conditions: The coupling reaction is typically conducted in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methoxyethyl group can lead to the formation of aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions to prevent side reactions.

      Products: Reduction of the oxalamide moiety can yield amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can modify the tosyl group, leading to various derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules, providing insights into molecular recognition and binding affinity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of intermediates for various chemical processes and the formulation of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The methoxyethyl and tosylpiperidinyl groups are key to its binding affinity and specificity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its structural configuration and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS/FEMA No.) N1 Substituent N2 Substituent Primary Application/Activity Key Data (NOEL, Potency, etc.) References
Target Compound 2-Methoxyethyl 2-(1-Tosylpiperidin-2-yl)ethyl Not reported No direct data available -
S336 (CAS 745047-53-4, FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer NOEL: 100 mg/kg bw/day (rat)
S5456 (Unspecified CAS) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM) Inhibition retested with <50% effect
GMC-5 () 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity Synthetic yield: ~35–60%
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Enzyme inhibition (SCD1) Contains 23% dimer impurity
Compound 13 () (1-Acetylpiperidin-2-yl)methyl 4-Chlorophenyl HIV-1 entry inhibition IC50: Not reported; Yield: 36%

Metabolic and Toxicological Profiles

  • S336 and Flavoring Oxalamides: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems . High safety margins: Exposure levels in Europe (0.0002 μg/kg bw/day) and the USA (0.003 μg/kg bw/day) are far below the NOEL of 100 mg/kg bw/day .
  • Target Compound: The tosylpiperidinyl group may alter metabolic pathways compared to S335. The 2-methoxyethyl group could enhance solubility but may also undergo oxidative demethylation, a common pathway for methoxy substituents .

Functional Group Impact on Bioactivity

  • Aromatic vs. Aliphatic Substituents: S336 and S5456 (aromatic benzyl/pyridyl groups) exhibit strong umami flavor enhancement and moderate enzyme inhibition, likely due to π-π interactions with target receptors .
  • Tosyl Protection :
    • The tosyl group in the target compound could reduce metabolic degradation of the piperidine ring, extending half-life compared to unprotected analogs .

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